Oxonole Blue dipotassium salt
Overview
Description
Preparation Methods
The synthesis of Oxonole Blue dipotassium salt involves the reaction of specific aromatic compounds with sulfonic acid groups under controlled conditions . The synthetic route typically includes:
Starting Materials: Aromatic compounds with sulfonic acid groups.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the dipotassium salt.
Industrial Production: On an industrial scale, the production involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Oxonole Blue dipotassium salt undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Oxonole Blue dipotassium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxonole Blue dipotassium salt involves its interaction with cellular components, particularly membranes . The compound’s conjugated triene structure allows it to integrate into lipid bilayers, altering membrane properties and enabling visualization under specific conditions . The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane dynamics and transport processes .
Comparison with Similar Compounds
Oxonole Blue dipotassium salt is part of the oxonol dye family, which includes other compounds like Oxonol VI and Oxonol V . Compared to these similar compounds, this compound is unique due to its specific absorption maximum at 630 nm, making it particularly useful for applications requiring this wavelength . Other similar compounds include:
Oxonol VI: Used as an optical indicator for membrane potentials.
Oxonol V: A potential-sensitive probe.
Oxonol 595: A pyridine fluorescent probe.
Properties
IUPAC Name |
dipotassium;(4Z)-4-[(2E,4E)-5-[5-carboxylato-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O12S2.2K/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41;;/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/b3-1+,4-2+,19-5-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGBFZMAOUKSPX-SAJZWCDJSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)[O-])C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-])S(=O)(=O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)[O-])/C=C/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-])S(=O)(=O)O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16K2N4O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51858-17-4 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-[5-[3-carboxy-1,5-dihydro-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-1,3-pentadien-1-yl]-5-hydroxy-1-(4-sulfophenyl)-, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipotassium dihydrogen 4-[5-[3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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